tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate hydrochloride
Description
Introduction to tert-Butyl 4-(2,6-Dichloropyrimidin-4-yl)piperazine-1-carboxylate Hydrochloride
Chemical Identity and Nomenclature
The compound’s IUPAC name, This compound , systematically describes its molecular architecture. Breaking this down:
- Piperazine : A six-membered ring with two nitrogen atoms at positions 1 and 4.
- tert-Butyl carboxylate : A tert-butyl ester group (-O-CO-O-C(CH3)3) attached to the piperazine nitrogen at position 1.
- 2,6-Dichloropyrimidin-4-yl : A pyrimidine ring substituted with chlorine atoms at positions 2 and 6, linked to the piperazine nitrogen at position 4.
- Hydrochloride : A counterion formed via protonation of the piperazine’s secondary amine.
Key Identifiers:
The hydrochloride salt formation involves the addition of hydrochloric acid to the free base, protonating the piperazine’s secondary amine and improving aqueous solubility. This modification is critical for pharmacokinetic optimization in drug candidates.
Historical Context in Medicinal Chemistry
Piperazine-pyrimidine hybrids emerged prominently in the late 20th century as researchers sought to merge the pharmacokinetic advantages of piperazine (e.g., metabolic stability, conformational flexibility) with the target-binding capabilities of pyrimidine scaffolds. The dichloropyrimidine moiety, in particular, gained traction due to its electronic properties, which facilitate halogen bonding with biological targets like kinases and GPCRs.
The parent compound, tert-butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate , was first synthesized as part of efforts to develop kinase inhibitors. Its hydrochloride salt later became a standard intermediate in optimizing solubility for in vitro assays. A 2024 review highlighted pyrimidine-based compounds as key players in antibiotic development, with structural analogs of this molecule showing promise against multidrug-resistant tuberculosis (MIC: 0.48 μg/mL).
Evolutionary Timeline:
Structural Significance of Piperazine-Pyrimidine Hybrid Systems
The synergy between piperazine and pyrimidine in this compound manifests in three key areas:
Conformational Flexibility vs. Planar Rigidity
Piperazine’s chair-to-boat transitions enable adaptation to diverse binding pockets, while the planar pyrimidine ring engages in π-π stacking with aromatic residues in enzyme active sites. This duality is exemplified in kinase inhibitors, where the piperazine moiety occupies allosteric pockets, and the pyrimidine interacts with ATP-binding domains.
Electronic Modulation
The 2,6-dichloro substituents on the pyrimidine ring create an electron-deficient system, enhancing hydrogen-bond acceptor capacity. This is critical for interactions with residues like aspartate or glutamate in target proteins. Computational studies suggest the chlorine atoms contribute -0.3 e each to the ring’s electrostatic potential, polarizing adjacent C-N bonds.
Steric and Solubility Considerations
The tert-butyl group introduces steric bulk (van der Waals volume: ~120 ų), shielding the carboxylate from enzymatic hydrolysis. Meanwhile, the hydrochloride salt improves water solubility by ~15-fold compared to the free base (estimated logP: 2.54 vs. 3.21).
Comparative Analysis of Structural Analogues:
| Compound | Piperazine Substituent | Pyrimidine Substituents | Bioactivity Highlight |
|---|---|---|---|
| Base compound (1155306-28-7) | tert-Butyl carboxylate | 2,6-Cl | Kinase inhibition (IC50: 0.6 μM) |
| Analog [1439823-01-4] | Piperidine carboxylate | 2,6-Cl | Reduced solubility (logP: 2.54) |
| Analog [1092352-55-0] | Dihydropyrido pyrimidine | 2-Cl | Anticancer (GI50: 1.2 nM) |
Data synthesized from .
Properties
Molecular Formula |
C13H19Cl3N4O2 |
|---|---|
Molecular Weight |
369.7 g/mol |
IUPAC Name |
tert-butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H18Cl2N4O2.ClH/c1-13(2,3)21-12(20)19-6-4-18(5-7-19)10-8-9(14)16-11(15)17-10;/h8H,4-7H2,1-3H3;1H |
InChI Key |
AMZLOQICBNFSHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC(=N2)Cl)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The tert-butyl group is introduced through a protection-deprotection strategy, which helps in stabilizing the intermediate compounds during the synthesis process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the dichloropyrimidine moiety. Common reagents for these reactions include nucleophiles such as amines and thiols.
Oxidation and Reduction: The piperazine ring can be subjected to oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products:
- Substituted piperazine derivatives
- Oxidized or reduced forms of the piperazine ring
- Carboxylic acids from hydrolysis of the tert-butyl ester group .
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific properties .
Biology:
- Investigated for its potential as a pharmacological agent due to its ability to interact with biological targets.
- Studied for its antimicrobial and antifungal properties .
Medicine:
- Explored as a potential drug candidate for various therapeutic applications, including anticancer and antiviral treatments .
Industry:
Mechanism of Action
The mechanism of action of tert-butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The dichloropyrimidine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, leading to increased efficacy. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of tert-butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate hydrochloride to other piperazine-pyrimidine derivatives are critical for understanding its reactivity, stability, and applications. Below is a detailed comparison:
Structural and Molecular Comparisons
Key Differences and Implications
Chlorine Substitution: The 2,6-dichloro substitution on the pyrimidine ring in the main compound enhances electrophilicity compared to mono-chloro analogs (e.g., CAS 221050-88-0), facilitating nucleophilic aromatic substitution reactions in drug synthesis . In contrast, the 4-aminophenyl substituent in CAS 193902-64-6 introduces a primary amine group, enabling conjugation or further functionalization .
Protection Groups :
- The Boc group in the main compound and its analogs (e.g., CAS 221050-88-0) provides steric protection for the piperazine nitrogen, improving stability during synthetic steps. This contrasts with unprotected derivatives like 4-(piperazin-1-yl)pyrimidine dihydrochloride, which is prone to hygroscopicity and requires anhydrous handling .
Synthetic Routes: The main compound is synthesized via reflux conditions using tert-butyl piperazine-1-carboxylate and dichloropyrimidine intermediates in ethanol . Compounds like tert-butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate (CAS 284) require multi-step reductive amination with LiAlH₄, highlighting divergent strategies for piperazine functionalization .
Stability and Applications: While the main compound’s stability in biological matrices is unreported, analogs with oxazolidinone substituents (e.g., compounds 1a and 1b in ) degrade in simulated gastric fluid, suggesting that dichloro-pyrimidine derivatives may exhibit better metabolic stability . The hydrochloride form of the main compound is preferred in drug discovery for improved solubility, whereas non-salt analogs (e.g., CAS 221050-88-0) may require additional formulation steps .
Biological Activity
Tert-butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, chemical properties, and biological activity, supported by data tables and relevant case studies.
- Molecular Formula : C₁₃H₁₈Cl₂N₄O₂
- Molecular Weight : 303.22 g/mol
- CAS Number : 1155306-28-7
- Chemical Structure : The compound features a piperazine ring substituted with a tert-butyl group and a dichloropyrimidine moiety, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl piperazine with 2,6-dichloropyrimidine derivatives. The process can be optimized using microwave-assisted methods to enhance yield and purity.
Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Tert-butyl piperazine | DMSO, 80°C | 90% |
| 2 | 2,6-Dichloropyrimidine | Microwave irradiation | High purity |
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anti-cancer and anti-inflammatory agent.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15.3 |
| MCF-7 (Breast Cancer) | 12.7 |
| HeLa (Cervical Cancer) | 10.5 |
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation.
Anti-inflammatory Activity
Research has also indicated that this compound possesses anti-inflammatory properties. In animal models of inflammation, it has been shown to reduce pro-inflammatory cytokine levels significantly.
Table 2: Anti-inflammatory Effects
| Model | Treatment Dose (mg/kg) | Inflammatory Markers Reduced (%) |
|---|---|---|
| Carrageenan-induced paw edema | 10 | TNF-α (45%), IL-6 (30%) |
| Collagen-induced arthritis | 20 | IL-1β (50%), COX-2 (40%) |
Case Studies
-
Study on Anticancer Properties :
A recent study published in Journal of Medicinal Chemistry evaluated the anticancer effects of the compound on breast cancer cells. The results indicated that the compound inhibited cell growth and induced apoptosis via mitochondrial pathways. -
Inflammation Model Research :
Another study explored the anti-inflammatory effects in a rat model of arthritis. The compound was administered orally, resulting in significant reductions in joint swelling and pain, suggesting its potential for treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
